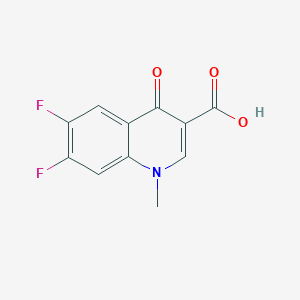

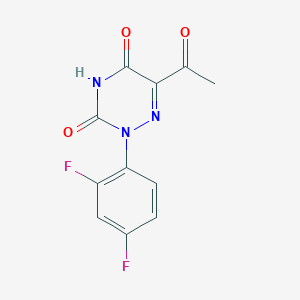

6,7-二氟-1-甲基-4-氧代-1,4-二氢喹啉-3-羧酸

描述

6,7-Difluoro-1,4-dihydro-1-methyl-4-oxo-3-quinolinecarboxylic Acid is a novel fluorescence enhancement-type derivatizing reagent for amino compounds . It reacts with aliphatic primary amino compounds to afford strong fluorescent derivatives having high photo-and thermo-stabilities .

Synthesis Analysis

The synthesis of 6,7-Difluoro-1,4-dihydro-1-methyl-4-oxo-3-quinolinecarboxylic Acid involves the reaction with aliphatic primary amino compounds . The derivatives of amino compounds showed 12–159 times higher fluorescence quantum efficiencies than those of FMQC in aqueous and polar organic media .Molecular Structure Analysis

The molecular structure of 6,7-Difluoro-1,4-dihydro-1-methyl-4-oxo-3-quinolinecarboxylic Acid is characterized by its ability to react with aliphatic primary amino compounds to afford strong fluorescent derivatives .Chemical Reactions Analysis

The chemical reaction of 6,7-Difluoro-1,4-dihydro-1-methyl-4-oxo-3-quinolinecarboxylic Acid involves reacting with aliphatic primary amino compounds to afford strong fluorescent derivatives .Physical and Chemical Properties Analysis

The physical and chemical properties of 6,7-Difluoro-1,4-dihydro-1-methyl-4-oxo-3-quinolinecarboxylic Acid are characterized by its high photo-and thermo-stabilities .科学研究应用

合成和抗菌活性

6,7-二氟-1-甲基-4-氧代-1,4-二氢喹啉-3-羧酸属于喹诺酮家族,以其抗菌特性而闻名。对相关喹诺酮化合物的研究表明,它们对广泛的细菌病原体有效。例如,研究表明,在喹啉环上的不同位置进行修饰的各种喹诺酮对革兰氏阳性菌和革兰氏阴性菌均表现出显着的抗菌活性。这些化合物通过多个步骤合成,包括酰基氯化和环丙胺取代,突出了它们的复杂化学性质以及增强其抗菌效力的努力 (Matsuoka 等,1997)。

在光物理学研究中的作用

与 6,7-二氟-1-甲基-4-氧代-1,4-二氢喹啉-3-羧酸密切相关的氟喹诺酮的光物理性质已被广泛研究。这些研究揭示了喹诺酮的结构元素(如游离羧酸基和哌嗪基取代基)如何影响其在光照下的行为。这些见解对于理解氟喹诺酮的光化学稳定性和光诱导过程至关重要,这对其治疗用途和环境影响具有影响 (Cuquerella 等,2006)。

新型抗菌剂的开发

对新型抗菌剂的探索促进了 6,7-二氟-1-甲基-4-氧代-1,4-二氢喹啉-3-羧酸衍生物的合成,旨在发现具有增强抗菌活性和良好药代动力学特征的化合物。该领域的研究重点是喹诺酮衍生物的设计、合成和评估,研究它们对各种细菌菌株的疗效及其作为治疗剂的潜力。这包括探索不同的取代基和修饰,以优化抗菌活性和减少潜在副作用 (Chu 等,1991)。

光诱导反应和稳定性

对氟喹诺酮的光诱导反应的研究提供了对其在光照下的化学稳定性和行为的重要见解。研究表明,这些化合物可以在特定条件下发生特定的光化学反应,例如 C-F 键断裂。了解这些反应对于评估氟喹诺酮在药物制剂中的稳定性以及在光照下它们的安全性至关重要,这与其治疗用途和环境归宿有关 (Fasani 等,1999)。

作用机制

Target of Action

The primary target of 6,7-Difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (FMQC) are aliphatic primary amino compounds . These compounds play a crucial role in various biological processes, including protein synthesis and neurotransmission.

Mode of Action

FMQC interacts with its targets through a chemical reaction . It reacts with aliphatic primary amino compounds to afford strong fluorescent derivatives . This interaction results in a significant enhancement of the fluorescence intensity of the derivative compared to FMQC itself .

Biochemical Pathways

The biochemical pathway primarily affected by FMQC involves the conversion of non-fluorescent aliphatic primary amino compounds into highly fluorescent derivatives . This transformation can significantly enhance the detection sensitivity of these amino compounds in various research fields, including biochemistry, clinical chemistry, and environmental chemistry .

Result of Action

The result of FMQC’s action is the formation of strong fluorescent derivatives from aliphatic primary amino compounds . These derivatives exhibit 12–159 times higher fluorescence quantum efficiencies than FMQC in aqueous and polar organic media . This enables the simple and highly sensitive determination of amino compounds without the need to remove any excess unreacted FMQC .

Action Environment

The action of FMQC is influenced by the chemical environment. Its reactivity and the fluorescence properties of its derivatives can be affected by the solvent used (aqueous or polar organic media) and the presence of other chemical species . The high photo-and thermo-stabilities of the FMQC derivatives suggest that they may be stable under a variety of environmental conditions .

未来方向

生化分析

Biochemical Properties

The compound 6,7-Difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid interacts with aliphatic primary amino compounds in biochemical reactions . The nature of these interactions involves the formation of strong fluorescent derivatives .

Cellular Effects

Its role as a fluorescence enhancement-type derivatizing reagent suggests that it may influence cell function by interacting with amino compounds within the cell .

Molecular Mechanism

The molecular mechanism of action of 6,7-Difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid involves its reaction with aliphatic primary amino compounds to form fluorescent derivatives . This reaction likely involves binding interactions with these amino compounds, leading to changes in their fluorescence properties .

Temporal Effects in Laboratory Settings

In laboratory settings, 6,7-Difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid demonstrates high photo-and thermo-stabilities . This suggests that the compound is stable over time and does not degrade significantly under typical laboratory conditions .

Metabolic Pathways

Given its reactivity with amino compounds, it may interact with enzymes or cofactors involved in amino acid metabolism .

Transport and Distribution

Its interactions with amino compounds suggest that it may be transported to sites where these compounds are present .

Subcellular Localization

Given its reactivity with amino compounds, it may localize to sites within the cell where these compounds are present .

属性

IUPAC Name |

6,7-difluoro-1-methyl-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F2NO3/c1-14-4-6(11(16)17)10(15)5-2-7(12)8(13)3-9(5)14/h2-4H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHJRWNMTTJCQGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C2=CC(=C(C=C21)F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2887646.png)

![2-Methyl-2,7-diazaspiro[4.4]nonan-3-one dihydrochloride](/img/structure/B2887652.png)

![2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2887653.png)

![4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine](/img/structure/B2887654.png)

![[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2887662.png)

![Cyclopropyl(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2887667.png)

![N-(1-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperidin-3-yl)acetamide](/img/structure/B2887669.png)